Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Overview
Description
“Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate” is an active pharmaceutical intermediate . It is a derivative of thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is derived from thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
The condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base (HSAT), which formed a series of copper (II) complexes .Scientific Research Applications
Oxidation and Halogenation Studies
- The compound has been studied for its reactivity in oxidation and halogenation reactions. These reactions are fundamental in organic synthesis, contributing to the development of various pharmaceuticals and materials (Shirley, 1994).
Synthesis of Heterocyclic Compounds
- It serves as a precursor in the synthesis of 3-hetaryl-tetrahydrobenzo[b]thiophenes. These heterocyclic compounds are significant in medicinal chemistry for creating drugs with diverse therapeutic effects (Sabnis & Rangnekar, 1992).
Convenient Heterocyclization Reactions
- The compound is used in heterocyclization reactions to synthesize fused heterocyclic systems. These reactions are crucial for producing complex molecules used in pharmaceuticals (Wardaman, 2000).
Preparation of Aminobenzo[b]thiophene Derivatives
- A method involving the compound is described for preparing alkyl 2-aminobenzo[b]thiophene derivatives, important in the synthesis of various bioactive molecules (Adib et al., 2014).
Application in Dye Synthesis
- This compound has been used in the synthesis of azo dyes, with applications in coloring fabrics like polyester. Azo dyes are among the most important synthetic dye classes due to their vibrant colors and versatility (Sabnis & Rangnekar, 1989).
Role in Allosteric Receptor Research
- Derivatives of the compound have been evaluated for their potential as allosteric enhancers at adenosine A1 receptors, significant for developing novel therapeutic agents (Nikolakopoulos et al., 2006).
Synthesis of Urokinase Inhibitors
- The compound is involved in synthesizing benzo[b]thiophene derivatives that act as urokinase inhibitors, relevant in cancer research (Bridges et al., 1993).
Biological Evaluation of Novel Lignan Derivatives
- It is a key starting material in synthesizing novel lignan derivatives with promising antimicrobial and antioxidant properties (Raghavendra et al., 2017).
Aromatization in Organic Synthesis
- It's used in novel oxidation–aromatization processes, important in creating compounds for pharmaceutical and material sciences (Adib et al., 2015).
Antimicrobial Activity Studies
- Various derivatives of this compound have been synthesized and tested for antimicrobial activities, contributing to the discovery of new antibiotics (Hemdan & Abd El-Mawgoude, 2015).
Further Chemical Transformations
- It's instrumental in creating diverse methyl sulfone-containing benzo[b]thiophene libraries, used in medicinal chemistry for drug discovery (Cho et al., 2010).
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
The primary targets of Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Thiophene derivatives have been shown to interact with a variety of biochemical pathways, leading to diverse biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include the physiological environment within the body, such as pH and temperature, as well as external environmental factors.
Properties
IUPAC Name |
methyl 3-iodo-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGQACAGDGCSBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CCCC2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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